(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
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Overview
Description
“(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole” is a chemical compound with the CAS Number: 2097333-76-9 . It has a molecular weight of 304.27 . This compound is not intended for human or veterinary use, but for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C16H11F3N2O. The InChI code is 1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1 .Scientific Research Applications
Catalysis and Synthesis
Chiral bis(oxazoline) complexes, which may include structural motifs similar to the specified compound, have been synthesized and characterized. These complexes have shown potential as catalyst precursors in catalytic phospho-transfer reactions. This indicates their utility in facilitating chemical transformations, particularly in synthesizing phosphorus-containing compounds (Jiang et al., 2001).
Ligand Design for Asymmetric Catalysis
New chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, showcasing their application as chiral ligands in metal-catalyzed asymmetric reactions. The study emphasizes the influence of fluorine and perfluoromethyl groups on the ligand's properties, which can be essential for developing enantioselective catalysts (Wolińska et al., 2021).
Organic Syntheses
The synthesis of chiral bisoxazoline ligands, including structures akin to the requested compound, highlights their potential in organic synthesis. These ligands are valuable for constructing complex molecular architectures, demonstrating the compound's relevance in synthetic organic chemistry (Hofstra et al., 2020).
Photophysical Properties and Material Science
Research into the vibronic phosphorescence spectra and quantum yields of iridium(III) complexes with similar structural features suggests applications in developing phosphorescent materials for organic light-emitting diodes (OLEDs). This work underscores the potential of such compounds in material science, particularly in light-emitting applications (Guo et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(3aS,8bR)-2-[5-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOIEZWGDCKLK-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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